trans-3-Hexenoic acid

Description

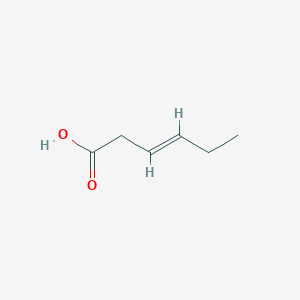

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E)-hex-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h3-4H,2,5H2,1H3,(H,7,8)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHDAWYDNSXJQM-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883700 | |

| Record name | (3E)-3-Hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

0.958-0.971 | |

| Record name | 3-Hexenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/63/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1577-18-0, 4219-24-3 | |

| Record name | trans-3-Hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1577-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexenoic acid, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-3-Hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-hex-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hex-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENOIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B3N069EDG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of trans-3-Hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of trans-3-hexenoic acid. The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data, detailed experimental methodologies, and relevant biological context.

Chemical Identity and Structure

This compound, also known as (E)-3-Hexenoic acid, is an unsaturated short-chain fatty acid. Its structure consists of a six-carbon chain with a carboxylic acid functional group and a double bond between the third and fourth carbon atoms in the trans configuration.

-

IUPAC Name: (3E)-Hex-3-enoic acid

-

Molecular Formula: C₆H₁₀O₂

-

CAS Number: 1577-18-0

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 114.14 g/mol | [1] |

| Appearance | Colorless to light yellow, clear liquid | [2] |

| Melting Point | 11-12 °C | [3] |

| Boiling Point | 118-119 °C at 22 mmHg | [3] |

| Density | 0.963 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.44 | [3] |

| Flash Point | 113 °C (closed cup) |

Table 2: Solubility and Partitioning

| Property | Value | Reference(s) |

| Water Solubility | Limited/Slightly soluble | [4] |

| Solubility in Organic Solvents | Soluble in alcohol and other organic solvents | [4] |

| LogP (estimated) | 1.4273 | [5] |

Table 3: Acidity

| Property | Value (Estimated) | Reference(s) |

| pKa | ~4.8 | [6] |

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of carboxylic acids like this compound.

3.1. Determination of Melting Point (Capillary Method)

This method is suitable for organic compounds that are solid at or near room temperature. Since this compound has a melting point of 11-12 °C, this procedure would be conducted under cooled conditions.

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer, cooling bath.

-

Procedure:

-

A small amount of the solidified this compound is introduced into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, which is cooled below the expected melting point.

-

The sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[8][9]

-

-

Purity Indication: A sharp melting range (0.5-1 °C) is indicative of a pure compound.[8]

3.2. Determination of Boiling Point (Distillation Method)

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled for simple distillation, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.

-

The liquid is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady condensation is observed on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.[10]

-

For vacuum distillation (as indicated in the data table), the procedure is the same, but the apparatus is connected to a vacuum source, and the pressure is monitored with a manometer.

-

3.3. Determination of pKa (Potentiometric Titration)

-

Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer, and stir bar.

-

Reagents: Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), deionized water, and a sample of this compound.

-

Procedure:

-

A known quantity of this compound is dissolved in a known volume of deionized water.

-

The pH electrode is calibrated and placed in the solution.

-

The solution is titrated with the standardized NaOH solution, adding small increments of the titrant.

-

The pH of the solution is recorded after each addition of NaOH, allowing the reading to stabilize.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The equivalence point is determined from the inflection point of the curve. The volume of NaOH at the half-equivalence point is then found.

-

The pH at the half-equivalence point is equal to the pKa of the acid.[11][12]

-

3.4. Determination of Solubility

-

Procedure (Qualitative):

-

To separate test tubes, add a small amount of this compound.

-

Add a few milliliters of the solvent to be tested (e.g., water, ethanol, chloroform) to each test tube.

-

Agitate the tubes and observe whether the acid dissolves. For immiscible solvents like water, the formation of a separate layer indicates insolubility.[13]

-

-

Procedure (Quantitative - Turbidimetric Method):

-

A series of solutions with increasing concentrations of this compound in the aqueous medium are prepared.

-

The turbidity of each solution is measured using a turbidimeter.

-

A plot of turbidity versus concentration will show a sharp increase at the point where the solubility limit is exceeded and a separate phase begins to form.[14]

-

3.5. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of a carboxylic acid like this compound will show a characteristic broad singlet for the acidic proton of the carboxyl group, typically in the range of 10-13 ppm.[15] Other signals will correspond to the protons on the carbon chain, with their chemical shifts and splitting patterns providing structural information.

-

¹³C NMR: The carbon of the carboxyl group typically appears in the range of 165-185 ppm.[16]

-

-

Mass Spectrometry (MS):

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, as a short-chain unsaturated fatty acid, it is likely to interact with pathways known to be modulated by this class of molecules. Short-chain fatty acids (SCFAs) are known to act as signaling molecules, primarily through G-protein coupled receptors (GPCRs) such as Free Fatty Acid Receptor 1 (FFAR1, also known as GPR40) and FFAR2 (GPR43).[18] They can also influence inflammatory pathways such as NF-κB.

4.1. Representative Signaling Pathway: FFAR1 (GPR40) Activation

FFAR1 is a GPCR that is activated by medium to long-chain fatty acids, and also to some extent by shorter unsaturated fatty acids, leading to various cellular responses, most notably the potentiation of glucose-stimulated insulin (B600854) secretion in pancreatic β-cells.

4.2. Experimental Workflow for Investigating Signaling

A general workflow to investigate the effect of this compound on a specific signaling pathway, such as NF-κB activation in immune cells, is outlined below.

This guide provides a foundational understanding of the physicochemical properties of this compound, essential for its application in research and development. The provided experimental protocols offer a starting point for the precise characterization of this and similar molecules, while the exploration of potential biological activities opens avenues for further investigation into its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism | Semantic Scholar [semanticscholar.org]

- 5. Oral Signals of Short and Long Chain Fatty Acids: Parallel Taste Pathways to Identify Microbes and Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Short-Chain Fatty Acids (SCFAs) Modulate the Hepatic Glucose and Lipid Metabolism of Coilia nasus via the FFAR/AMPK Signaling Pathway In Vitro | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Short-Chain Fatty Acid Receptors and Cardiovascular Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Health Benefits and Side Effects of Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

A Technical Guide to the Natural Sources and Isolation of trans-3-Hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-3-Hexenoic acid, an unsaturated short-chain fatty acid, is a volatile organic compound found in various natural sources. This technical guide provides an in-depth overview of its natural origins, focusing on its presence in strawberries and bamboo. It details experimental protocols for the isolation and purification of this compound from these plant matrices, including steam distillation, solvent extraction, and solid-phase extraction, coupled with analytical techniques such as gas chromatography-mass spectrometry (GC-MS). Furthermore, this guide explores the potential involvement of short-chain fatty acids like this compound in biological signaling pathways, offering a foundation for future research and applications in drug development and other scientific fields.

Natural Sources of this compound

This compound has been identified as a natural volatile component in a limited number of plant species. The primary documented sources are the fruits of the strawberry (Fragaria x ananassa) and the leaves of bamboo species.

Strawberries (Fragaria x ananassa)

Volatile organic compounds are key contributors to the characteristic aroma and flavor of strawberries. Among the complex mixture of esters, aldehydes, and other compounds, hexanoic acid has been identified as a component. While many studies on strawberry volatiles do not differentiate between the isomers of hexenoic acid, the presence of this compound is noted in the literature, contributing to the overall sensory profile of the fruit.[1][2][3] The concentration of this and other volatile compounds can vary significantly depending on the strawberry cultivar, ripeness stage, and post-harvest handling.[4][5][6]

Bamboo (Phyllostachys species)

The essential oil extracted from bamboo leaves is another recognized natural source of this compound.[7] The volatile fraction of bamboo leaves contains a diverse array of compounds, and this compound is one of the carboxylic acids present. The yield and composition of bamboo leaf essential oil can be influenced by the specific bamboo species, geographical location, and the extraction method employed.

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves the extraction of the volatile fraction followed by chromatographic separation and identification. Due to its volatile nature and relatively low abundance, careful selection and optimization of extraction and analytical methods are crucial.

Extraction of Volatile Compounds from Plant Material

Several methods can be employed to extract volatile compounds, including this compound, from plant matrices.

Steam distillation and hydrodistillation are common techniques for extracting essential oils from plant materials like bamboo leaves. These methods involve passing steam through the plant material, which vaporizes the volatile compounds. The resulting vapor is then condensed and collected. The essential oil, containing this compound, can be separated from the aqueous phase.

Experimental Protocol: Steam Distillation of Bamboo Leaves

-

Sample Preparation: Fresh or dried bamboo leaves are ground to a fine powder to increase the surface area for extraction.

-

Apparatus Setup: A Clevenger-type apparatus or a similar steam distillation setup is used. The powdered bamboo leaves are placed in a flask with distilled water.

-

Distillation: The water is heated to boiling, and the steam passes through the bamboo leaf powder, carrying the volatile compounds.

-

Condensation: The steam and volatile compound mixture is passed through a condenser to liquefy it.

-

Collection: The distillate, consisting of an aqueous phase (hydrosol) and the essential oil, is collected in a receiving vessel.

-

Separation: The essential oil layer, which is immiscible with water, is separated from the hydrosol. The essential oil can then be dried over an anhydrous salt like sodium sulfate.

Solvent extraction is another effective method for isolating volatile compounds. This technique involves using an organic solvent to dissolve the compounds of interest from the plant material.

Experimental Protocol: Solvent Extraction of Strawberry Volatiles

-

Sample Homogenization: Fresh strawberries are homogenized in a blender to create a puree.

-

Solvent Addition: An appropriate organic solvent, such as diethyl ether or a mixture of pentane (B18724) and diethyl ether, is added to the puree.

-

Extraction: The mixture is agitated for a period to allow the volatile compounds to partition into the organic solvent phase.

-

Phase Separation: The mixture is centrifuged to separate the organic phase from the aqueous and solid phases.

-

Concentration: The organic extract is carefully concentrated under a gentle stream of nitrogen to reduce the solvent volume without significant loss of volatile compounds.

SPME is a solvent-free extraction technique that is particularly useful for analyzing volatile and semi-volatile compounds in the headspace of a sample. It is a common method for the analysis of strawberry aroma.

Experimental Protocol: Headspace SPME of Strawberry Volatiles

-

Sample Preparation: A known weight of homogenized strawberry sample is placed in a sealed vial.

-

Fiber Exposure: An SPME fiber coated with a suitable stationary phase (e.g., divinylbenzene/carboxen/polydimethylsiloxane) is exposed to the headspace above the sample for a defined period.

-

Adsorption: Volatile compounds, including this compound, adsorb onto the fiber coating.

-

Desorption: The fiber is then retracted and inserted into the injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical technique of choice for the separation, identification, and quantification of volatile compounds like this compound.

To improve the volatility and chromatographic peak shape of carboxylic acids for GC analysis, a derivatization step is often necessary. This involves converting the carboxylic acid group into a less polar and more volatile ester derivative.

Experimental Protocol: Derivatization of this compound

Several derivatization reagents can be used for short-chain fatty acids, including:

-

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): This reagent converts the carboxylic acid to its tert-butyldimethylsilyl (TBDMS) ester.[8]

-

Propyl chloroformate (PCF) or Isobutyl chloroformate: These reagents, in the presence of an alcohol and a base, form propyl or isobutyl esters.[9][10]

-

Benzyl (B1604629) chloroformate (BCF): This reagent forms benzyl esters of the carboxylic acids.[11]

-

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM): This condensing agent facilitates the formation of amides from carboxylic acids and amines in aqueous conditions.[12]

The general procedure involves mixing the sample extract with the derivatization reagent and a catalyst (if required), followed by heating to complete the reaction. The resulting derivatives are then extracted into an organic solvent for GC-MS analysis.

The derivatized extract is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase). The compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. Quantification is typically achieved by comparing the peak area of the analyte to that of an internal standard.

Quantitative Data

Currently, there is a lack of specific and consistent quantitative data in the scientific literature regarding the concentration of this compound in strawberries and bamboo leaves. While studies have confirmed its presence, they often do not provide absolute concentrations or yields from extraction. The tables below are structured to be populated as more definitive data becomes available through further research.

Table 1: Reported Concentration of this compound in Natural Sources (Data to be populated)

| Natural Source | Cultivar/Species | Plant Part | Concentration (µg/g or similar) | Method of Analysis | Reference |

| Strawberry | Fragaria x ananassa | Fruit | - | GC-MS | |

| Bamboo | Phyllostachys sp. | Leaves | - | GC-MS |

Table 2: Reported Yield of this compound from Natural Sources (Data to be populated)

| Natural Source | Extraction Method | Yield (%) | Purity (%) | Reference |

| Bamboo Leaves | Steam Distillation | - | - | |

| Strawberry Fruit | Solvent Extraction | - | - |

Involvement in Signaling Pathways

Short-chain fatty acids (SCFAs) are increasingly recognized for their roles as signaling molecules in various physiological processes. While research specifically on this compound is limited, the broader class of SCFAs is known to interact with G-protein coupled receptors (GPCRs) and to act as inhibitors of histone deacetylases (HDACs).[13][14][15]

// Nodes SCFA [label="Short-Chain Fatty Acids\n(e.g., this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCRs [label="G-Protein Coupled Receptors\n(e.g., FFAR2, FFAR3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HDACs [label="Histone Deacetylases", fillcolor="#FBBC05", fontcolor="#202124"]; CellularResponse [label="Cellular Response", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GeneExpression [label="Altered Gene Expression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; HistoneAcetylation [label="Increased Histone\nAcetylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges SCFA -> GPCRs [label=" Binds to"]; SCFA -> HDACs [label=" Inhibits"]; GPCRs -> CellularResponse [label=" Activates\nDownstream\nSignaling"]; HDACs -> HistoneAcetylation; HistoneAcetylation -> GeneExpression [label=" Leads to"]; } dot Caption: Potential signaling pathways for short-chain fatty acids.

G-Protein Coupled Receptors (GPCRs)

Certain SCFAs are known to be ligands for free fatty acid receptors (FFARs), such as FFAR2 (GPR43) and FFAR3 (GPR41). Activation of these receptors can trigger various downstream signaling cascades, influencing processes like inflammation, gut homeostasis, and metabolic regulation. Further research is needed to determine if this compound specifically interacts with these or other GPCRs.

Histone Deacetylase (HDAC) Inhibition

Some SCFAs, notably butyrate, are well-known inhibitors of HDACs.[13][14] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, SCFAs can lead to hyperacetylation of histones, resulting in a more open chromatin state and altered gene expression.[13][16][17] This mechanism is a key area of interest for drug development, particularly in cancer and inflammatory diseases. Whether this compound exhibits significant HDAC inhibitory activity remains an area for future investigation.

// Nodes Start [label="Plant Material\n(Strawberry or Bamboo Leaves)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Extraction of Volatiles\n(Steam Distillation, Solvent Extraction, or SPME)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Derivatization [label="Derivatization of Carboxylic Acids\n(e.g., with MTBSTFA, PCF)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Quantification and Identification\nof this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Extraction; Extraction -> Derivatization; Derivatization -> Analysis; Analysis -> Data; } dot Caption: General experimental workflow for isolation and analysis.

Conclusion and Future Directions

This compound is a naturally occurring volatile compound with identified sources in strawberries and bamboo. While established methods for the extraction and analysis of short-chain fatty acids are available, there is a clear need for further research to quantify the concentration of this specific isomer in its natural sources and to optimize isolation protocols for higher yields and purity. Furthermore, elucidating the specific biological activities of this compound, particularly its potential interactions with signaling pathways like GPCRs and HDACs, will be crucial for understanding its physiological relevance and exploring its potential applications in the pharmaceutical and other industries. Future studies should focus on cultivar and species screening to identify high-producing natural sources, refining extraction and purification techniques, and conducting in-depth biological assays to determine its mechanism of action at the molecular level.

References

- 1. Monitoring of Volatile Organic Compounds in Strawberry Genotypes over the Harvest Period - PMC [pmc.ncbi.nlm.nih.gov]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. Identification of Organic Volatile Markers Associated with Aroma during Maturation of Strawberry Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hort [journals.ashs.org]

- 5. Variation in the Bioactive Compound Content at Three Ripening Stages of Strawberry Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 反式-3-己烯酸 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 8. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. Vascular histone deacetylation by pharmacological HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-3-Hexenoic Acid: Structural Formula, Isomerism, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-3-hexenoic acid, including its structural formula, its various isomers, and a comparative analysis of their physicochemical properties. Detailed experimental protocols for both the synthesis of key isomers and the determination of their physical characteristics are presented to support research and development activities in the chemical and pharmaceutical sciences.

Introduction to Hexenoic Acids

Hexenoic acids are a group of unsaturated carboxylic acids with the general chemical formula C₆H₁₀O₂.[1][2] The presence of a carbon-carbon double bond within their six-carbon chain gives rise to a variety of structural and stereoisomers, each with unique physical and chemical properties. These compounds and their derivatives are of interest in various fields, including flavor and fragrance chemistry, organic synthesis, and as potential bioactive molecules.[3] This guide focuses on this compound and provides a comparative landscape of its related isomers.

Structural Formula and Isomerism of Hexenoic Acid

The molecular formula C₆H₁₀O₂ encompasses several constitutional isomers of carboxylic acids, primarily differing in the position of the carbon-carbon double bond. Furthermore, the presence of the double bond can lead to geometric (cis/trans or E/Z) isomerism.

This compound

This compound, also known as (E)-3-hexenoic acid, is an unsaturated fatty acid characterized by a double bond between the third and fourth carbon atoms in its chain, with the substituents on opposite sides of the double bond.[4]

Structural Formula:

Line-Angle Formula:

Key Identifiers for this compound:

-

Molecular Formula: C₆H₁₀O₂[1]

-

Molecular Weight: 114.14 g/mol [2]

-

CAS Number: 1577-18-0[2]

-

Synonyms: (E)-3-Hexenoic acid, trans-Hydrosorbic acid[4]

Isomers of Hexenoic Acid

The primary isomers of hexenoic acid are categorized as constitutional isomers (differing in the location of the double bond) and stereoisomers (differing in the spatial arrangement of atoms).

Below is a diagram illustrating the relationship between the main positional and geometric isomers of hexenoic acid.

Caption: Isomeric relationships of hexenoic acid.

Physicochemical Properties of Hexenoic Acid Isomers

The position and geometry of the double bond significantly influence the physicochemical properties of hexenoic acid isomers. The following tables summarize key quantitative data for easy comparison.

Table 1: General Properties of Hexenoic Acid Isomers

| Isomer | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| trans-2-Hexenoic acid | (E)-Hex-2-enoic acid | 13419-69-7 | C₆H₁₀O₂ | 114.14 |

| cis-2-Hexenoic acid | (Z)-Hex-2-enoic acid | 16957-66-5 | C₆H₁₀O₂ | 114.14 |

| This compound | (E)-Hex-3-enoic acid | 1577-18-0 | C₆H₁₀O₂ | 114.14 |

| cis-3-Hexenoic acid | (Z)-Hex-3-enoic acid | 1775-43-5 | C₆H₁₀O₂ | 114.14 |

| trans-4-Hexenoic acid | (E)-Hex-4-enoic acid | 1577-20-4 | C₆H₁₀O₂ | 114.14 |

| cis-4-Hexenoic acid | (Z)-Hex-4-enoic acid | 35194-36-6 | C₆H₁₀O₂ | 114.14 |

| 5-Hexenoic acid | Hex-5-enoic acid | 1577-22-6 | C₆H₁₀O₂ | 114.14 |

Table 2: Physical Properties of Hexenoic Acid Isomers

| Isomer | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| trans-2-Hexenoic acid | 28 - 34 | 217 | 0.958 - 0.968 | 1.485 - 1.505 |

| cis-2-Hexenoic acid | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

| This compound | 11 - 12 | 118-119 @ 22 mmHg | 0.963 | 1.440 |

| cis-3-Hexenoic acid | Data not readily available | 209 @ 760 mmHg | 0.985 | 1.439 - 1.445 |

| trans-4-Hexenoic acid | -17 - -15 | 98 @ 11 Torr | 0.985 (predicted) | Data not readily available |

| cis-4-Hexenoic acid | Data not readily available | 100 @ 10 mmHg | 0.958 | 1.439 |

| 5-Hexenoic acid | N/A | 105 @ 15 mmHg | 0.961 | 1.435 |

Note: Data is compiled from various sources and may have been determined under different conditions. Predicted values are indicated where experimental data is unavailable.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key hexenoic acid isomers and the determination of their fundamental physicochemical properties.

Synthesis Protocols

A common method for the synthesis of this compound involves the reaction of butyraldehyde (B50154) with malonic acid, using triethanolamine (B1662121) as a catalyst.[5]

Materials:

-

Butyraldehyde

-

Malonic acid

-

Triethanolamine

-

Nitrogen gas

-

Oil-water separator

-

Distillation apparatus

Procedure: [5]

-

Preparation of Mixed Solution: Uniformly mix triethanolamine and malonic acid in a 1:1 to 3:1 molar ratio with stirring.

-

Dropping Reaction: In a reaction flask equipped with a stirrer, dropping funnel, and a condenser connected to an oil-water separator, charge the butyraldehyde. Purge the system with nitrogen.

-

Heat the butyraldehyde to 60-100 °C.

-

Slowly add the mixed solution of triethanolamine and malonic acid dropwise to the heated butyraldehyde with continuous stirring.

-

Water produced during the reaction is removed azeotropically with butyraldehyde and separated using the oil-water separator. The reaction is typically complete within 2-4 hours.

-

Fractional Distillation: After the reaction is complete, cool the mixture. Remove unreacted butyraldehyde and any low-boiling fractions by fractional distillation.

-

The final product, this compound, is then distilled under reduced pressure.

5-Hexenoic acid can be synthesized from cyclohexanone.

Materials:

-

Cyclohexanone

-

30% Hydrogen peroxide (H₂O₂)

-

Methanol (MeOH)

-

Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Distillation apparatus

Procedure:

-

Oxidation of Cyclohexanone: In a reaction vessel, combine cyclohexanone, methanol, and 30% hydrogen peroxide.

-

Cool the mixture to between -40 °C and -20 °C.

-

Slowly add iron(II) sulfate heptahydrate to the cooled mixture.

-

After the addition is complete, allow the reaction to proceed. The reaction is exothermic and the temperature should be controlled.

-

Upon completion, the 5-hexenoic acid is isolated from the reaction mixture, typically through extraction and subsequent distillation.

Physicochemical Property Determination Protocols

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Introduce a small amount of the solid sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, near the expected melting point.

-

Record the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a sample of the liquid in the distillation flask along with a few boiling chips.

-

Set up the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the flask.

-

Heat the flask gently.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer. This is the boiling point at the recorded atmospheric pressure. For distillation under reduced pressure, a vacuum pump and manometer are required.

Apparatus:

-

Pycnometer or specific gravity bottle

-

Analytical balance

-

Thermostatic water bath

Procedure:

-

Weigh a clean, dry pycnometer.

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are present.

-

Place the pycnometer in a thermostatic water bath at a specified temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Remove the pycnometer, wipe it dry, and weigh it.

-

Repeat the procedure with distilled water.

-

Calculate the density using the formula: Density = (mass of sample) / (volume of pycnometer). The volume of the pycnometer is determined from the mass of the water and its known density at that temperature.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (e.g., sodium lamp)

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prisms of the refractometer are clean and dry.

-

Apply a few drops of the liquid sample to the lower prism.

-

Close the prisms and allow the sample to reach the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.

-

Adjust the light source and the refractometer to bring the dividing line between the light and dark fields into sharp focus.

-

Read the refractive index from the scale.

Logical Workflow for Isomer Characterization

The following diagram outlines a logical workflow for the synthesis and characterization of a specific hexenoic acid isomer.

References

- 1. trans-2-Hexenoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 3-Hexenoic acid [webbook.nist.gov]

- 3. (2E)-2-Hexenoicacid | C6H10O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. CN102838474A - Synthesis method for this compound - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

Spectroscopic data (NMR, IR, Mass Spec) for trans-3-Hexenoic acid.

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for trans-3-hexenoic acid, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the fields of drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a workflow diagram for spectroscopic analysis.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 10.4 | singlet | -COOH |

| 5.631 | multiplet | H-4 |

| 5.512 | multiplet | H-3 |

| 3.067 | doublet | H-2 |

| 2.058 | quintet | H-5 |

| 0.993 | triplet | H-6 |

Solvent: CDCl₃, Frequency: 400 MHz[1][2]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 178.9 | C-1 (-COOH) |

| 133.8 | C-4 |

| 121.5 | C-3 |

| 38.6 | C-2 |

| 25.1 | C-5 |

| 13.5 | C-6 |

Solvent: CDCl₃[1]

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| 2968 | C-H stretch (alkane) |

| 1708 | C=O stretch (carboxylic acid) |

| 1655 | C=C stretch (alkene) |

| 1420 | O-H bend (carboxylic acid) |

| 1290 | C-O stretch (carboxylic acid) |

| 968 | =C-H bend (trans) |

Sample Preparation: Liquid Film[1]

Table 4: Mass Spectrometry (Electron Ionization) Data for this compound

| m/z | Relative Intensity (%) |

| 41 | 100.0 |

| 55 | 69.3 |

| 69 | 59.8 |

| 73 | 55.4 |

| 114 | 28.2 (Molecular Ion) |

| 85 | 27.5 |

| 99 | 20.8 |

| 57 | 19.3 |

| 45 | 17.8 |

| 60 | 15.8 |

Ionization Method: Electron Ionization (EI)[3]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small quantity of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃) to a standard concentration suitable for NMR analysis.

-

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Spectroscopy: The spectrum was recorded with a sufficient number of scans to achieve a high signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

¹³C NMR Spectroscopy: The spectrum was obtained using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ = 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

-

Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum was collected over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates was recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

-

Sample Introduction: The sample was introduced into the mass spectrometer, likely via a gas chromatograph (GC-MS) or direct insertion probe, and vaporized.

-

Ionization: Electron Ionization (EI) was employed, where the gaseous molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: An electron multiplier or similar detector was used to detect the ions, and the resulting signal was processed to generate a mass spectrum, which plots the relative abundance of each ion as a function of its m/z value.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to trans-3-Hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Identification: CAS Number and Synonyms

-

Synonyms: (E)-Hex-3-enoic acid, (E)-3-Hexenoic acid, trans-Hex-3-enoic acid, 3(E)-hexenoic acid, (3E)-3-Hexenoic acid, 3-Hexenoic acid, (3E)-.[4][6][7][8]

Quantitative Data Summary

This section summarizes the key physicochemical and spectral data for trans-3-Hexenoic acid in a structured format for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | [2][3][5] |

| Molecular Weight | 114.14 g/mol | [2][3][5][8] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][3] |

| Density | 0.963 g/mL at 25 °C | [9] |

| Melting Point | 11-12 °C | [9] |

| Boiling Point | 118-119 °C at 22 mmHg; 224-225 °C (lit.) | [9] |

| Flash Point | 113 °C (closed cup) | [9] |

| Refractive Index | n20/D 1.44 (lit.) | [9] |

| Solubility | Slightly soluble in water; soluble in organic solvents. |

Table 2: Spectral Data

| Spectrum Type | Key Peaks/Shifts (ppm or cm⁻¹) | Source |

| ¹H NMR (CDCl₃) | δ 10.4 (br s, 1H), 5.63 (m, 1H), 5.51 (m, 1H), 3.07 (d, 2H), 2.06 (m, 2H), 0.99 (t, 3H) | [3] |

| ¹³C NMR (CDCl₃) | Data available in spectral databases. | [7] |

| IR (liquid film) | Data available in spectral databases. | [7][8] |

| Mass Spectrometry (EI) | m/z (%): 41 (100), 55 (77.2), 60 (44.2), 39 (39.3), 27 (31.1), 42 (31.1), 29 (28.9) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the synthesis of other important chemical entities.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of butyraldehyde (B50154) and malonic acid with triethanolamine (B1662121) as a catalyst. This method is advantageous due to its mild reaction conditions and high yield without solvent residue.

Materials:

-

Butyraldehyde

-

Malonic acid

-

Triethanolamine

-

Nitrogen gas

-

Standard laboratory glassware (beaker, dropping funnel, reaction flask with stirrer, oil-water separator, condenser)

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Preparation of the Mixed Solution: In a beaker, uniformly mix and stir triethanolamine and malonic acid. The proportion can range from 1:3 to 3:1.

-

Dropping Reaction: In a reaction flask equipped with a stirrer, dropping funnel, and an oil-water separator connected to a condenser, add butyraldehyde. Protect the butyraldehyde by charging the flask with nitrogen gas.

-

Heat the butyraldehyde to a temperature between 60-100 °C.

-

Stir the butyraldehyde and slowly add the mixed solution dropwise from the dropping funnel. The reaction time is typically 2-4 hours.

-

During the reaction, water produced is removed azeotropically and separated using the oil-water separator.

-

Fractionation: After the reaction is complete, remove the unreacted butyraldehyde and any low-boiling fractions through fractionation.

-

The final product, this compound, is then obtained by evaporation.

Application in the Synthesis of Tesamorelin

This compound is a crucial component of Tesamorelin, a synthetic analogue of growth hormone-releasing hormone (GHRH). The this compound group is attached to the N-terminus of the 44-amino acid peptide, which enhances the stability and prolongs the half-life of the drug by making it more resistant to enzymatic degradation.[2][9] The synthesis of Tesamorelin is typically achieved through solid-phase peptide synthesis (SPPS).

General Methodology for Tesamorelin Synthesis (incorporating this compound):

-

Resin Preparation: An appropriate resin, such as Rink Amide AM or Rink Amide MBHA resin, is used as the solid support. The resin is swelled in a suitable solvent like dichloromethane (B109758) (DCM).

-

Amino Acid Coupling: The 44 amino acids of the GHRH sequence are sequentially coupled to the resin. Each amino acid is protected with an Fmoc group at the N-terminus and a side-chain protecting group where necessary. The coupling is facilitated by a coupling agent (e.g., HBTU/HOBt). After each coupling step, the Fmoc group is removed to allow for the next amino acid to be added.

-

This compound Coupling: Once the full 44-amino acid peptide chain is assembled on the resin, this compound is coupled to the N-terminal tyrosine residue. This is also performed using a coupling agent to activate the carboxylic acid.

-

Cleavage and Deprotection: The completed Tesamorelin peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final high-purity Tesamorelin.

Application in the Synthesis of endo-Brevicomin (B1619995)

This compound serves as a starting material for the synthesis of endo-brevicomin, an insect pheromone. The synthesis involves the initial reduction of the carboxylic acid to the corresponding alcohol, trans-3-hexen-1-ol (B1233542).

Step 1: Reduction of this compound to trans-3-Hexen-1-ol

-

Reaction: The carboxylic acid group of this compound is reduced to a primary alcohol. This can be achieved using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

-

General Procedure (Inferred):

-

In a flame-dried flask under an inert atmosphere, a solution of this compound in an anhydrous solvent is prepared.

-

The solution is cooled in an ice bath, and a solution of the reducing agent is added slowly.

-

The reaction is stirred until completion (monitored by TLC).

-

The reaction is carefully quenched, and the product is extracted and purified to yield trans-3-hexen-1-ol.

-

Step 2: Synthesis of endo-Brevicomin from trans-3-Hexen-1-ol

-

The synthesis of endo-brevicomin from trans-3-hexen-1-ol involves several subsequent steps which are documented in the literature, often involving Sharpless asymmetric epoxidation or other stereoselective reactions to form the characteristic bicyclic ketal structure of the pheromone.

Visualizations: Pathways and Workflows

Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Tesamorelin

Caption: Signaling pathway of Tesamorelin.

References

- 1. Asymmetric synthesis of (−)-dehydro-exo-brevicomin with a photoisomerisation–intramolecular acetalisation sequence - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. TRANS-3-HEXEN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 3. CN102838474A - Synthesis method for this compound - Google Patents [patents.google.com]

- 4. Disclaimer / Avertissement [epe.lac-bac.gc.ca]

- 5. Protective group-free syntheses of (±)-frontalin, (±)-endo-brevicomin, (±)-exo-brevicomin, and (±)-3,4-dehydro-exo-brevicomin: racemic pheromones with a 6,8-dioxabicyclo[3.2.1]octane ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. trans-3-Hexen-1-ol | C6H12O | CID 5284503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of exo-brevicomin, the pheromone of western pine beetle, to obtain optically active forms of known absolute configuration | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Biological Significance of trans-3-Hexenoic Acid in Nature: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Trans-3-Hexenoic acid, a short-chain unsaturated fatty acid, is a multifaceted molecule with significant roles in the natural world, ranging from contributing to the characteristic aroma of fruits to potentially modulating key signaling pathways in mammals. This technical guide provides an in-depth exploration of the biological significance of this compound, tailored for researchers, scientists, and drug development professionals. The document synthesizes current knowledge on its biosynthesis, its role as a semiochemical in plants and insects, and its potential pharmacological activities, including antimicrobial and signaling functions. Detailed experimental protocols for the analysis and evaluation of this fatty acid are provided, alongside visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding and further investigation into its therapeutic and biotechnological potential.

Introduction

This compound (C6H10O2) is a monounsaturated carboxylic acid that is a natural component of various plant volatiles, contributing to the desirable aroma of fruits such as strawberries and raspberries.[1][2] Beyond its role in the flavor and fragrance industry, this molecule is gaining attention for its diverse biological activities.[3][4][5] As a short-chain fatty acid (SCFA), it is structurally similar to other well-studied SCFAs that are known to play crucial roles in host-microbe interactions and cellular signaling. This guide aims to provide a comprehensive overview of the known biological significance of this compound, present quantitative data where available, and offer detailed experimental methodologies to spur further research and development.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the general fatty acid synthesis (FAS) and degradation (beta-oxidation) pathways present in most organisms. While the specific enzymatic steps leading to the trans-3 double bond are not fully elucidated for this particular compound, the overall pathway can be inferred from the well-established biosynthesis of C6 fatty acids (hexanoic acid) and related unsaturated fatty acids.

The primary precursor for fatty acid synthesis is Acetyl-CoA, which is converted to Malonyl-CoA. Through a series of condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase (FAS) complex, the carbon chain is elongated two carbons at a time. The formation of a six-carbon chain (hexanoyl-ACP) is an intermediate in the synthesis of longer-chain fatty acids. The introduction of a double bond at the third position in the trans configuration likely involves specific desaturase and isomerase enzymes, though the exact enzymes responsible for this transformation in the context of C6 fatty acids are an area of ongoing research.

An alternative pathway for the formation of shorter-chain fatty acids can be through the partial beta-oxidation of longer-chain unsaturated fatty acids.

Biological Roles and Quantitative Data

This compound and its related compounds are found in a variety of natural sources and exhibit a range of biological activities. The following tables summarize the available quantitative data.

Occurrence in Nature

| Natural Source | Compound | Concentration/Relative Abundance | Reference(s) |

| Strawberry (Fragaria x ananassa) | Hexanoic acid | 11.5% - 12.5% of total volatiles | [6] |

| Raspberry (Rubus idaeus) | Hexanoic acid | Up to 19.3 ppm | [7][8] |

| Bamboo leaves volatile oil | This compound | Present (quantitative data not specified) | [2] |

Antimicrobial and Antiviral Activity

| Compound | Organism/Virus | Activity Metric | Value | Reference(s) |

| trans-2-Hexenoic acid | Coxsackievirus B3 (CVB3) | EC50 | 2.9 µM | [9][10] |

| trans-2-Hexenoic acid | Enterovirus A71 (EV-A71) | EC50 | 3.21 µM | [9][10] |

| Medium-chain fatty acids (C6-C12) | Gram-positive bacteria | MIC | Generally lower than for Gram-negative bacteria | [11] |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Signaling Pathways

As a short-chain fatty acid (SCFA), this compound is predicted to interact with signaling pathways known to be modulated by other SCFAs, such as acetate, propionate, and butyrate. The primary targets for SCFA signaling are G-protein-coupled receptors (GPCRs), specifically GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2), and histone deacetylases (HDACs).

Activation of GPR41 and GPR43 by SCFAs can trigger various downstream signaling cascades, including the activation of MAP kinases (ERK1/2 and p38), leading to the production of cytokines and chemokines.[8] This can influence inflammatory responses and metabolic regulation.

Butyrate, a well-studied SCFA, is a known inhibitor of HDACs. By inhibiting HDACs, SCFAs can modulate gene expression, leading to changes in cellular proliferation, differentiation, and apoptosis. While specific IC50 values for this compound against HDACs are not yet reported, its structural similarity to other HDAC-inhibiting SCFAs suggests it may have similar activity.

Experimental Protocols

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction and analysis of volatile fatty acids from biological matrices.

5.1.1. Sample Preparation (Liquid Samples)

-

To 1 mL of the sample (e.g., fruit juice, culture medium), add an internal standard (e.g., deuterated hexenoic acid).

-

Acidify the sample to a pH of approximately 2 with HCl to protonate the carboxylic acids.

-

Extract the fatty acids with a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether) by vigorous vortexing.

-

Centrifuge to separate the phases and carefully collect the organic layer.

-

Repeat the extraction process on the aqueous layer to maximize recovery.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen.

5.1.2. Derivatization

-

To the dried extract, add a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or isobutyl chloroformate/isobutanol) to increase the volatility and thermal stability of the fatty acids.

-

Incubate the reaction mixture at the recommended temperature and time for the chosen derivatizing agent.

5.1.3. GC-MS Analysis

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Conditions (Example):

-

Column: DB-WAX or equivalent polar capillary column.

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify using the internal standard method.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. (Z)-3-hexen-1-ol, 928-96-1 [thegoodscentscompany.com]

- 4. scbt.com [scbt.com]

- 5. The SCFA Receptor GPR43 and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Volatile Compounds of Raspberry Fruit: From Analytical Methods to Biological Role and Sensory Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. idexx.com [idexx.com]

The Discovery and History of trans-3-Hexenoic Acid: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-3-Hexenoic acid, a six-carbon unsaturated carboxylic acid, is a naturally occurring compound found in various plants and fruits, most notably strawberries. It is recognized for its contribution to the characteristic aroma of many fruits and has garnered interest for its potential biological activities, including antimicrobial and antiviral properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant biochemical pathways and experimental workflows.

Introduction

This compound (IUPAC name: (E)-3-Hexenoic acid) is a short-chain fatty acid with the chemical formula C₆H₁₀O₂. Its presence as a volatile organic compound in various natural sources, particularly fruits like strawberries, contributes significantly to their distinct flavor and aroma profiles.[1][2] Beyond its role as a flavor and fragrance component, recent research has begun to uncover its potential as a bioactive molecule with antimicrobial and antiviral properties, making it a compound of interest for the pharmaceutical and agrochemical industries.[3] This guide aims to consolidate the current knowledge on this compound, presenting its history, physicochemical properties, synthesis, and biological activities in a structured and technical format for researchers and drug development professionals.

Discovery and History

The precise historical account of the initial discovery and isolation of this compound is not prominently documented in readily available scientific literature. The broader history of fatty acid discovery began in the early 19th century with the work of Michel-Eugène Chevreul, who first characterized several fatty acids from animal fats.[4] The discovery of unsaturated fatty acids and their importance in biological systems followed, with the essential nature of certain fatty acids being established in the 1920s.[5]

The identification of specific short-chain unsaturated fatty acids like this compound is closely tied to the development of advanced analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), in the mid-20th century. These methods allowed for the separation and identification of individual volatile compounds from complex natural mixtures. Early studies on the flavor components of fruits, such as strawberries, in the 1960s and 1970s, led to the identification of a vast array of volatile organic compounds, including various hexenoic acid isomers.[6] While a definitive first report of this compound is not easily pinpointed, its characterization is a result of these systematic investigations into the chemical basis of fruit aromas.

Physicochemical and Biological Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic fruity, cheesy, and green aroma.[7] Its physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₂ | [8][9] |

| Molecular Weight | 114.14 g/mol | [8][9] |

| CAS Number | 1577-18-0 | [8][9] |

| Melting Point | 11-12 °C | [10] |

| Boiling Point | 118-119 °C at 22 mmHg | [8] |

| Density | 0.963 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.44 | [8] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [11] |

| Appearance | Colorless to pale yellow liquid | [11] |

| Odor Profile | Fruity, cheesy, green, honey-like | [7][12] |

The biological activities of this compound are an emerging area of research. While specific quantitative data for its antimicrobial and antifungal properties are not extensively reported, related short-chain unsaturated fatty acids have demonstrated such activities. For context, Table 2 includes available data on the antiviral activity of the closely related compound, trans-2-hexenoic acid. The potential for this compound to possess antibacterial and antifungal properties is an area ripe for further investigation.[3]

Table 2: Antiviral Activity of trans-2-Hexenoic Acid (for comparative context)

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| Coxsackievirus B3 (CVB3) | HeLa | 2.9 | 33.62 | 11.59 | [13] |

| Enterovirus A71 (EV-A71) | HeLa | 3.21 | 33.62 | 10.47 | [13] |

Synthesis and Biosynthesis

Chemical Synthesis

Several synthetic routes can be employed for the preparation of this compound.

A common method for the synthesis of α,β-unsaturated carboxylic acids is the Doebner modification of the Knoevenagel condensation.[14] This reaction involves the condensation of an aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine, followed by decarboxylation. For this compound, this would involve the reaction of butyraldehyde (B50154) with malonic acid. A patented method utilizes triethanolamine (B1662121) as a catalyst in a solvent-free system, reporting a high yield and simple process.[15]

The Reformatsky reaction provides a route to β-hydroxy esters, which can be subsequently dehydrated to form α,β- or β,γ-unsaturated esters.[4][16] The reaction of an α-haloester with an aldehyde or ketone in the presence of zinc metal can be adapted to synthesize precursors to this compound.

Modern olefination reactions such as the Wittig reaction and the Julia olefination offer versatile methods for the stereoselective synthesis of alkenes, which can be precursors to or directly form the unsaturated acid backbone.[1][6]

A logical workflow for a common synthesis approach is depicted below:

Caption: Workflow for the synthesis of this compound via Doebner-Knoevenagel condensation.

Biosynthesis

In plants, C6 volatile compounds, including aldehydes and alcohols that are precursors to hexenoic acids, are synthesized from polyunsaturated fatty acids like linoleic acid and α-linolenic acid through the lipoxygenase (LOX) pathway. This pathway is a key part of the plant's defense mechanism and response to stress.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Changes in Volatile Compounds in Short-Term High CO2-Treated ‘Seolhyang’ Strawberry (Fragaria × ananassa) Fruit during Cold Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 12. strawberry fragaria ananassa: Topics by Science.gov [science.gov]

- 13. shimadzu.com [shimadzu.com]

- 14. Knoevenagel Condensation [organic-chemistry.org]

- 15. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 16. Reformatsky Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Safety, Handling, and Storage of trans-3-Hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and should not be substituted for a formal risk assessment or institutional safety protocols. Always consult the most recent Safety Data Sheet (SDS) from your supplier and adhere to all local, state, and federal regulations regarding chemical safety.

Introduction

trans-3-Hexenoic acid (CAS No. 1577-18-0) is an unsaturated carboxylic acid with a range of applications in the chemical and pharmaceutical industries. It is utilized as a flavoring agent in food products and as a fragrance component in perfumes, imparting a fruity aroma.[1] In biochemical research, it serves as a valuable building block for the synthesis of various compounds, including new pharmaceuticals and agrochemicals.[1] Its reactivity also lends itself to the production of specialty polymers.[1] This guide provides comprehensive information on the safe handling, storage, and disposal of this compound to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a substance is the foundation of its safe handling. The properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₁₀O₂ | [2] |

| Molecular Weight | 114.14 g/mol | [2] |

| Appearance | Colorless to pale yellow clear liquid | [1] |

| Odor | Cheesy, fruity, honey-like | [3] |

| Melting Point | 11-12 °C | [2] |

| Boiling Point | 118-119 °C at 22 mmHg | [2] |

| Density | 0.963 g/mL at 25 °C | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.44 | [2] |

| Solubility | Soluble in alcohol. Limited solubility in water. | [5] |

| Vapor Density | >1 (vs air) | [2] |

Hazard Identification and Safety Precautions

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4] It is crucial to handle this chemical with appropriate personal protective equipment and within a controlled laboratory environment.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Source: Compiled from multiple Safety Data Sheets.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes which can cause severe eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and chemical burns. |

| Skin and Body Protection | Fire-retardant laboratory coat, long pants, and closed-toe shoes. | Minimizes skin exposure and protects from spills. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A respirator with an appropriate cartridge may be necessary for large quantities or in case of spills. | Prevents inhalation of corrosive vapors. |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Procedure | |---|---|---| | Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. | | Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately. | | Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention immediately. | | Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention immediately. |

Source: Compiled from multiple Safety Data Sheets.

Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the quality of the chemical.

Handling

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

-

Safe Handling Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Keep containers tightly closed when not in use.

-

Use only non-sparking tools.

-

Ground/bond container and receiving equipment.

-

Take precautionary measures against static discharge.

-

When diluting, always add the acid to water slowly, never the other way around.

-

Storage

-

Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.

-

Container Requirements: Keep in the original container, tightly closed.

-

Incompatible Materials: Strong oxidizing agents, bases, and reducing agents.

-

Storage Segregation: Store away from bases and oxidizing agents. Do not store in metal cabinets which can corrode.[6]

Accidental Release and Disposal

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Use a non-combustible absorbent material like sand or earth to contain the spill.

-

Cleanup: Carefully collect the absorbed material into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

Waste Disposal